
SR-4835
Vue d'ensemble
Description
SR-4835 est un inhibiteur double hautement sélectif de la kinase dépendante des cyclines 12 et de la kinase dépendante des cyclines 13. Ces kinases sont impliquées dans la régulation de la transcription et le maintien de la stabilité génomique. This compound s'est avéré prometteur dans le traitement de divers cancers, notamment le cancer du sein triple négatif et le mélanome, en favorisant la dégradation de la cycline K .
Méthodes De Préparation
La synthèse du SR-4835 implique plusieurs étapes, notamment la formation d'une chaîne latérale benzimidazole, qui est cruciale pour son activité. Le composé est généralement fourni sous forme de poudre avec une pureté d'au moins 98% . Les méthodes de production industrielle se concentrent sur la garantie d'une pureté et d'une stabilité élevées, les conditions de stockage étant spécifiées pour maintenir son efficacité .
Analyse Des Réactions Chimiques
SR-4835 subit plusieurs types de réactions chimiques, impliquant principalement son interaction avec la kinase dépendante des cyclines 12 et la kinase dépendante des cyclines 13. Il agit comme une colle moléculaire, favorisant la dégradation de la cycline K par le protéasome . La chaîne latérale benzimidazole joue un rôle essentiel dans son activité, formant un réseau unique de liaisons hydrogène avec la région de charnière de la kinase .
Applications De Recherche Scientifique
Cancer Therapy
SR-4835 has demonstrated significant efficacy in various cancer models:
- Triple-Negative Breast Cancer (TNBC) : In preclinical studies, this compound was effective in reducing tumor growth in mouse models of TNBC. It synergizes with DNA-damaging agents like cisplatin and PARP inhibitors, enhancing therapeutic outcomes by promoting DNA damage accumulation and impeding repair mechanisms .
- Melanoma : The compound has shown promise in BRAF-mutated melanoma cell lines, where it resulted in increased DNA damage and decreased cell proliferation. The downregulation of DNA damage response genes such as BRCA1 and RAD51 was observed following treatment with this compound .
Mechanistic Studies
Research utilizing this compound has provided insights into the mechanistic roles of CDK12 in cellular processes:
- Transcription Regulation : Studies indicate that inhibition of CDK12 leads to decreased expression of genes involved in DNA repair and cell cycle progression. This highlights the compound's potential as a tool for dissecting transcriptional control mechanisms in cancer cells .
- DNA Damage Response : The ability of this compound to induce DNA damage through inhibition of CDK12 suggests its utility in studying DNA repair pathways and developing combination therapies that exploit these vulnerabilities in cancer cells .
Comparative Efficacy
The following table summarizes key findings related to the efficacy of this compound compared to other CDK inhibitors:
Compound | Target Kinases | Selectivity | Efficacy in Cancer Models | Mechanism |
---|---|---|---|---|
This compound | CDK12, CDK13 | High | Effective in TNBC and melanoma | Molecular glue promoting degradation of cyclin K |
Dinaciclib | CDK1, CDK2, CDK5, CDK9, CDK12 | Moderate | Broad efficacy but less selective | Non-selective kinase inhibitor |
THZ531 | CDK12 | Low | Effective but with off-target effects | Covalent inhibitor |
Case Study 1: Triple-Negative Breast Cancer
In a patient-derived xenograft model, treatment with this compound combined with cisplatin resulted in significant tumor regression without gross toxicity. RNA sequencing revealed alterations in gene expression patterns consistent with impaired DNA repair mechanisms .
Case Study 2: Melanoma
In vitro studies using BRAF-mutated melanoma cell lines demonstrated that this compound treatment led to decreased levels of cyclin K and increased markers of DNA damage (e.g., γH2AX phosphorylation). This suggests that this compound not only inhibits cell proliferation but also enhances sensitivity to DNA-damaging agents .
Mécanisme D'action
SR-4835 functions by binding to the cyclin-dependent kinase 12 and cyclin K complex, promoting the degradation of cyclin K via the ubiquitin-proteasome system . This degradation disrupts the function of cyclin-dependent kinase 12, leading to the downregulation of genes involved in DNA repair and recombination, and upregulation of genes involved in cell-cycle progression and apoptosis .
Comparaison Avec Des Composés Similaires
SR-4835 est unique en sa capacité à promouvoir la dégradation de la cycline K, une caractéristique que ne partagent pas d'autres inhibiteurs de la kinase dépendante des cyclines 12 tels que le THZ531 . D'autres composés similaires comprennent le ZSQ836 et le CR8, qui ciblent également la kinase dépendante des cyclines 12 et la kinase dépendante des cyclines 13 mais diffèrent dans leurs mécanismes et leur efficacité .
Activité Biologique
SR-4835 is a novel small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12) and cyclin K. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in cancer therapy.
This compound functions primarily as a molecular glue , facilitating the recruitment of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 ubiquitin ligase complex. This interaction promotes the degradation of cyclin K via the ubiquitin-proteasome system (UPS). The compound's mechanism can be summarized as follows:
- Binding to CDK12/Cyclin K : this compound selectively binds to the CDK12/cyclin K complex, inhibiting its activity.
- Promotion of Cyclin K Degradation : By recruiting this complex to the ubiquitin ligase, this compound enhances cyclin K degradation, leading to reduced levels of this protein in cells.
- Impact on DNA Damage Response (DDR) : The inhibition of CDK12 activity results in decreased expression of various DDR genes, contributing to increased DNA damage in cancer cells.
In Vitro Studies
Several studies have characterized the biological activity of this compound through in vitro experiments:
- Cytotoxicity and Dependency on Ubiquitin Ligase : Loss-of-function genetic screening indicated that the cytotoxic effects of this compound are dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex. Inhibition of this complex significantly reduced the cytotoxicity observed with this compound treatment .
- Effect on CDK12 Activity : Treatment with this compound led to a marked decrease in phosphorylation of RPB1 (a subunit of RNA polymerase II), indicating reduced CDK12 activity. This effect was dose-dependent, with significant reductions noted at concentrations as low as 30 nM .
Structural Insights
The crystal structure of this compound bound to the CDK12/cyclin K complex revealed critical interactions that underpin its inhibitory action:
- Binding Affinity : this compound exhibits high selectivity for CDK12 and CDK13 over other kinases, demonstrating an ATP-competitive mode of inhibition. The compound's binding affinity was confirmed through biochemical assays, with specific IC50 values highlighting its potency .
Case Studies
Recent studies have explored the efficacy of this compound in various cancer models:
- Melanoma : In BRAF-mutated melanoma cell lines, this compound treatment resulted in significant reductions in cyclin K levels and increased DNA damage markers (e.g., γH2AX phosphorylation) . These findings suggest that this compound effectively inhibits cell proliferation by disrupting essential cellular processes.
- Prostate Cancer : Preliminary studies indicate that combining this compound with WEE1 inhibitors (e.g., AZD-1775) can enhance cytotoxic effects in castration-resistant prostate cancer (CRPC) cells by inducing DNA damage and impairing repair mechanisms .
Data Summary
Propriétés
IUPAC Name |
N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSELUFUYNUNZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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